molecular formula C10H18F2N2 B13155188 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine

Cat. No.: B13155188
M. Wt: 204.26 g/mol
InChI Key: AKFWSXHBUARGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is a compound that features a bicyclic structure with a nitrogen atom and two fluorine atoms. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and other scientific applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is unique due to the presence of the difluoropropan-1-amine moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(2-azabicyclo[2.2.2]octan-2-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-8-1-3-9(14)4-2-8/h8-9H,1-7,13H2

InChI Key

AKFWSXHBUARGBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN2CC(CN)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.